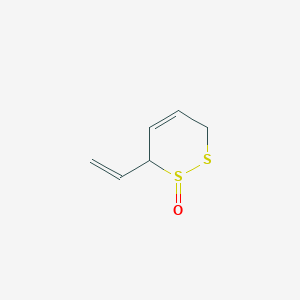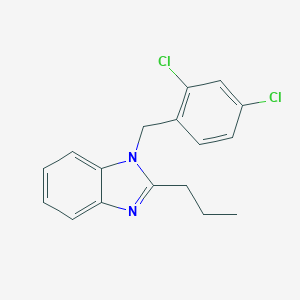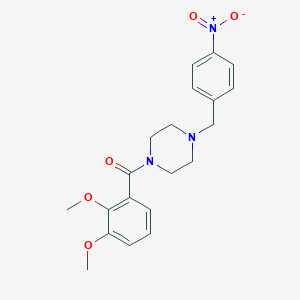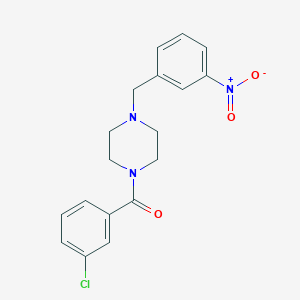![molecular formula C15H14N2O3 B229659 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, also known as MOCHB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MOCHB is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is believed to exert its biological activities through various mechanisms, including inhibition of enzyme activity, induction of apoptosis, and disruption of cell membrane integrity. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and urease. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has several advantages for lab experiments, including its easy synthesis and purification, its stability under various conditions, and its potential for various applications. However, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide also has some limitations, including its potential toxicity and limited solubility in water, which can affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide research, including its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease, its potential as a plant growth regulator for agriculture, and its potential as a corrosion inhibitor for materials science. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been synthesized using various methods, including the condensation reaction between 4-methoxybenzohydrazide and cyclohexane-1,3-dione. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential as a plant growth regulator. In materials science, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been investigated for its potential as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-methoxy-N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-4-12(5-9-14)15(19)17-16-10-11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H,17,19) |
InChI-Schlüssel |
XDMKXHROBOEWJG-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)


![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)



![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)